
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxy group, and a phenylbutanethioamide moiety. It has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. This reaction is carried out in a boiling ethanolic solution of sodium ethoxide, which facilitates the nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by the nucleophilic sulfur, forming a sulfide intermediate. Subsequent intramolecular dealkoxylation leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide has several applications in scientific research:
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in oncology.
Industry: It is used in the development of new materials and chemical processes due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide involves its interaction with cellular targets, leading to various biological effects. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their function. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilino-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the methoxy group.
2-Methoxy-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the anilino group.
2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide: Similar structure but lacks the thioamide group.
Uniqueness
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is unique due to the presence of both anilino and methoxy groups, which contribute to its distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
501683-35-8 |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-anilino-2-methoxy-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)17(21-2,19-15-11-7-4-8-12-15)16(22)18-14-9-5-3-6-10-14/h3-12,19H,1-2H3,(H,18,22) |
InChI-Schlüssel |
OCVSVKGSXHFBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=S)NC1=CC=CC=C1)(NC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


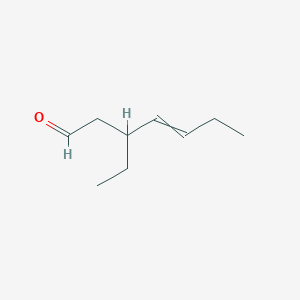
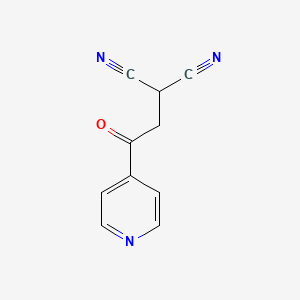
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
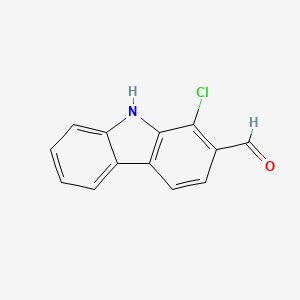
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
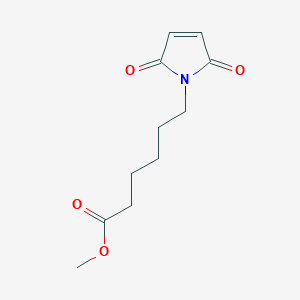
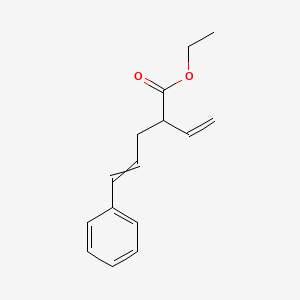
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
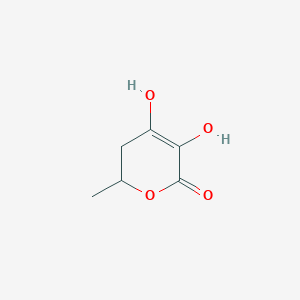
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
